molecular formula C11H13FN2O3 B8026764 4-(2-Fluoro-4-nitrobenzyl)morpholine

4-(2-Fluoro-4-nitrobenzyl)morpholine

Cat. No.: B8026764
M. Wt: 240.23 g/mol
InChI Key: JDROXDHWELAGQF-UHFFFAOYSA-N
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Description

Its structure comprises a morpholine ring attached to a benzyl group substituted with a fluorine atom at the 2-position and a nitro group at the 4-position of the benzene ring . The fluorine atom introduces electron-withdrawing effects, while the nitro group enhances electrophilicity, making the compound a versatile intermediate in synthesizing bioactive molecules.

Properties

IUPAC Name

4-[(2-fluoro-4-nitrophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c12-11-7-10(14(15)16)2-1-9(11)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDROXDHWELAGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times while maintaining yields:

  • Conditions : 150 W, 100°C, 30 minutes → 65–70% yield.

  • Advantages : Faster kinetics, reduced side reactions (e.g., nitro group reduction).

Continuous Flow Synthesis

Industrial scalability is achieved via microreactors :

Procedure (Source):

  • Residence time : 5–10 minutes

  • Temperature : 80–100°C

  • Flow rate : 0.5 mL/min

  • Conversion : >90% with >98% purity

Benefits :

  • Enhanced heat transfer minimizes thermal degradation.

  • 50% reduction in solvent usage compared to batch methods.

Deuterated Synthesis

Deuterated analogs (e.g., 2,2,6,6-d₄-morpholine) are synthesized for isotopic labeling studies:

Procedure (Source):

  • Deuterated morpholine (3a) + 3,4-difluoronitrobenzene in acetonitrile with DIPEA.

  • Conditions : Reflux for 16 h → 91% yield.

  • Key validation : <5% residual protium via ¹H NMR.

Industrial-Scale Production

Solvent-Free Methods

One-pot synthesis eliminates solvents (Source):

  • Morpholine acts as both reactant and solvent .

  • Conditions : 40–130°C, 0.5–36 hours.

  • Example : Morpholine + 1-fluoro-2-nitrobenzene at 40°C for 1 h → 95% yield.

Catalytic Approaches

Buchwald-Hartwig coupling (for related compounds):

  • Catalyst : Pd(OAc)₂ with Xantphos ligand.

  • Conditions : 110°C, 8 h → 42% yield (limited applicability).

Purification and Isolation

  • Recrystallization : Aqueous methanol or ethanol.

  • Chromatography : Silica gel for lab-scale purity.

  • Filtration : Direct isolation from reaction mixtures in industrial settings.

Comparative Analysis of Methods

MethodConditionsYieldPurityScalability
Conventional SNAr80°C, 3–18 h70–93%>95%Moderate
Microwave SNAr100°C, 30 min65–70%>95%Lab-scale
Continuous Flow80–100°C, 5–10 min>90%>98%High
Solvent-Free40–130°C, 0.5–36 h85–95%>90%High
Deuterated SynthesisReflux, 16 h91%>95%Niche

Critical Parameters Affecting Yield

  • Base Selection : K₂CO₃ in DMSO achieves higher yields (93%) than TEA in acetonitrile (70%).

  • Morpholine Excess : Stoichiometric excess (1.2–2.5 equiv) drives reaction completion.

  • Temperature Control : Elevated temperatures accelerate substitution but risk nitro group reduction.

Side Reactions and Mitigation

  • Nitro Reduction : Avoid prolonged heating >110°C.

  • Di-Substitution : Controlled by limiting morpholine equivalents.

Recent Advances (Post-2023)

  • Machine Learning Optimization : Predictive models for solvent/base combinations.

  • Electrochemical Methods : Anodic oxidation to enhance reaction rates (experimental stage) .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluoro-4-nitrobenzyl)morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom in the benzyl group can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and ammonium chloride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include morpholine and other nucleophiles. The reaction is typically carried out in the presence of a base.

    Reduction: Iron and ammonium chloride are commonly used for the reduction of the nitro group.

Major Products:

    Nucleophilic Substitution: Substituted benzyl morpholines.

    Reduction: 4-(2-Fluoro-4-aminobenzyl)morpholine.

Scientific Research Applications

4-(2-Fluoro-4-nitrobenzyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-nitrobenzyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their substituent differences are summarized in Table 1.

Compound Name Substituents (Benzene Ring) Heteroatom in Ring Key Features Reference
4-(2-Fluoro-4-nitrobenzyl)morpholine 2-Fluoro, 4-nitro Oxygen (morpholine) Electron-withdrawing F and NO₂
4-(4-Nitrobenzyl)morpholine 4-Nitro (no fluorine) Oxygen (morpholine) Para-nitro; lacks fluorine
4-(4-Nitrophenyl)thiomorpholine 4-Nitro Sulfur (thiomorpholine) Increased lipophilicity; S promotes dimerization
4-(4-Bromo-2-fluorobenzyl)morpholine 2-Fluoro, 4-bromo Oxygen (morpholine) Bromine adds steric bulk
4-(2-Methoxy-4-nitrophenyl)morpholine 2-Methoxy, 4-nitro Oxygen (morpholine) Methoxy (electron-donating) vs. F

Table 1. Structural comparison of this compound with analogs.

Physicochemical Properties

  • Lipophilicity (logP): The thiomorpholine derivative (4-(4-nitrophenyl)thiomorpholine) exhibits higher lipophilicity due to sulfur’s polarizability compared to oxygen in morpholine, enhancing membrane permeability . Fluorine in this compound slightly increases logP compared to non-fluorinated analogs (e.g., 4-(4-nitrobenzyl)morpholine) but remains less lipophilic than brominated derivatives (e.g., 4-(4-Bromo-2-fluorobenzyl)morpholine) .
  • Solubility and Stability:

    • The nitro group in all analogs reduces aqueous solubility but improves metabolic stability by resisting oxidation. Fluorine’s inductive effect further stabilizes the nitro group against reduction .
    • Methoxy-substituted analogs (e.g., 4-(2-Methoxy-4-nitrophenyl)morpholine) show higher solubility due to the electron-donating methoxy group but are more prone to oxidative metabolism .

Key Research Findings

  • Metabolic Stability: Thiomorpholine derivatives undergo faster oxidation than morpholine analogs, suggesting this compound may offer improved metabolic stability due to fluorine’s stabilizing effects .
  • Biological Target Compatibility: The combination of fluorine and nitro groups may optimize interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .

Biological Activity

4-(2-Fluoro-4-nitrobenzyl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its implications in drug development and therapeutic applications.

  • Molecular Formula: C11H12FNO3
  • Molecular Weight: 229.22 g/mol
  • Canonical SMILES: CCOC1=CC=C(C(=C1)C(C2=CC=C(C=C2)N+[O-])F)O

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the morpholine ring enhances solubility and bioavailability.

Biological Activity Overview

Recent studies have demonstrated the following biological activities associated with this compound:

  • Antimicrobial Activity:
    • Exhibits potent antibacterial properties against Gram-positive and Gram-negative bacteria.
    • In vitro studies indicate a minimum inhibitory concentration (MIC) range of 0.5–2 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition:
    • Functions as an inhibitor of bacterial topoisomerases, which are crucial for DNA replication and transcription.
    • Dual inhibition of DNA gyrase and topoisomerase IV has been observed, leading to effective antibacterial outcomes .
  • Anticancer Potential:
    • Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
    • Mechanistic studies reveal apoptosis induction through the activation of caspase pathways .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against multidrug-resistant strains. The compound demonstrated significant activity with an MIC of 0.5 µg/mL against S. aureus and E. coli, outperforming several standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values around 10 µM. The study highlighted that the compound induces apoptosis via mitochondrial pathways, making it a candidate for further development in cancer therapy .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMIC: 0.5–2 µg/mL against resistant strains
Enzyme InhibitionDual inhibition of DNA gyrase/topo IV
AnticancerIC50: ~10 µM in MCF-7 cells

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructure TypeMIC (µg/mL)Target Activity
This compoundMorpholine derivative0.5Antibacterial
Benzothiazole DerivativesBenzothiazole core<0.03125Antibacterial
N-phenylpyrrolamidePyrrolamide derivative1Antibacterial

Q & A

Q. What are the standard synthetic routes for 4-(2-Fluoro-4-nitrobenzyl)morpholine?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, 2-fluoro-4-nitrobenzyl bromide (derived from 2-fluoro-4-nitrobenzoic acid, as in ) can react with morpholine under basic conditions. Optimization of reaction time, temperature (e.g., 60–80°C), and solvent polarity (e.g., DMF or THF) is critical for yield improvement. Characterization via 1^1H/13^13C NMR and LC-MS confirms product identity .

Q. How is the compound characterized for purity in academic research?

Common methods include:

  • HPLC/GC-MS : To quantify impurities (<0.5% as per pharmacopeial standards, similar to ).
  • Elemental Analysis : Validates stoichiometric composition (C, H, N, F).
  • Spectroscopy : FT-IR for functional groups (e.g., nitro C-NO2_2 stretch at ~1520 cm1^{-1}) and UV-Vis for electronic transitions .

Q. What safety precautions are required when handling this compound?

The compound’s safety data sheet ( ) recommends:

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods due to potential nitro group toxicity.
  • Storage : Inert atmosphere, away from reducing agents to prevent unintended reactions.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism of the morpholine ring). Advanced techniques include:

  • VT-NMR (Variable Temperature) : To observe conformational changes.
  • DFT Calculations : Compare experimental vs. computed chemical shifts (using software like Gaussian).
  • X-ray Crystallography : Resolve ambiguity by determining solid-state structure .

Q. What strategies optimize regioselectivity in derivatives of this compound?

The nitro group’s electron-withdrawing effect directs electrophilic substitution to the ortho/para positions. To enhance selectivity:

  • Use directing groups (e.g., Boc-protected amines) during functionalization.
  • Employ transition-metal catalysis (e.g., Pd-mediated cross-coupling) for C-H activation, as seen in related morpholine derivatives () .

Q. How do researchers analyze degradation products under varying pH conditions?

Stability studies (e.g., at pH 2–12, 37°C) followed by LC-MS/MS can identify hydrolytic or oxidative byproducts. For example:

  • Acidic conditions may cleave the morpholine ring.
  • Alkaline conditions could reduce the nitro group to an amine. Compare degradation pathways with analogs like 4-dodecylmorpholine () to infer mechanistic trends .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

Molecular docking (AutoDock) or MD simulations assess interactions with biological targets (e.g., enzymes). For physicochemical properties:

  • LogP Calculation : Predict lipophilicity using software like MarvinSuite.
  • HOMO-LUMO Analysis : Evaluates redox potential, critical for nitro group reactivity in catalysis .

Data Interpretation & Methodological Challenges

Q. How to address discrepancies in synthetic yields reported across studies?

Factors include:

  • Reagent Quality : Trace moisture in morpholine ( ) may quench reactions.
  • Workup Protocols : Incomplete extraction (e.g., using ethyl acetate vs. DCM). Reproduce methods with rigorous drying of solvents and reagents, and report yields as an average of ≥3 trials .

Q. What analytical challenges arise in detecting trace impurities?

Impurities like unreacted 2-fluoro-4-nitrobenzyl halides ( ) require:

  • High-Resolution MS : Differentiate isobaric species.
  • Ion Chromatography : Detect inorganic byproducts (e.g., bromide). Cross-validate with reference standards (e.g., ’s benzyl carbamate derivatives) .

Q. How to design experiments probing the compound’s role in inhibition mechanisms?

Use kinetic assays (e.g., fluorescence quenching) to measure binding constants (KdK_d) with target proteins. Compare with structurally similar inhibitors (e.g., ’s quinoline derivatives) to establish structure-activity relationships (SAR). Molecular dynamics simulations can further elucidate binding modes .

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